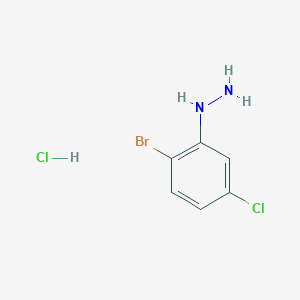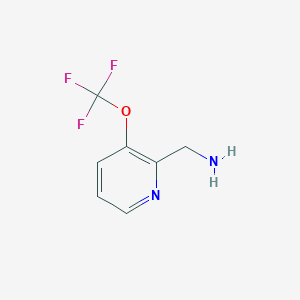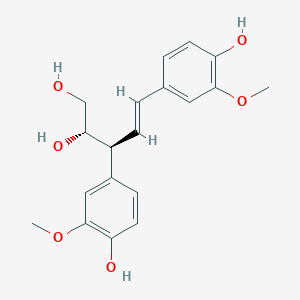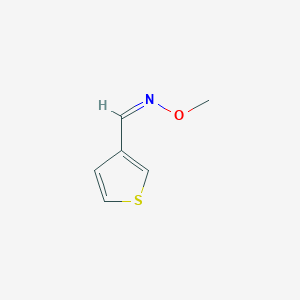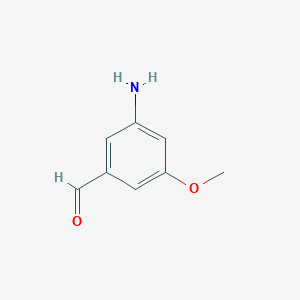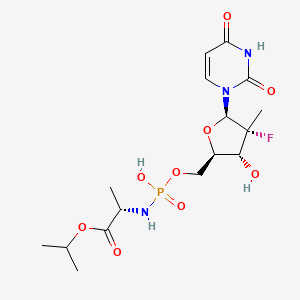
3-Desbenzoyl-3-hydroxybenzyl Nepafenac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desbenzoyl-3-hydroxybenzyl Nepafenac is a derivative of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It is characterized by its molecular formula C15H16N2O2 and a molecular weight of 256.2997 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
3-Desbenzoyl-3-hydroxybenzyl Nepafenac undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Scientific Research Applications
3-Desbenzoyl-3-hydroxybenzyl Nepafenac has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: It is investigated for its potential therapeutic applications in the treatment of pain and inflammation.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Nepafenac: The parent compound, known for its use in ophthalmic solutions to treat pain and inflammation associated with cataract surgery.
Amfenac: A metabolite of Nepafenac, also an NSAID with similar anti-inflammatory properties.
Uniqueness
3-Desbenzoyl-3-hydroxybenzyl Nepafenac is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Nepafenac. This modification can potentially enhance its therapeutic efficacy and reduce side effects .
Properties
CAS No. |
1246956-18-2 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[2-amino-3-[hydroxy(phenyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8,15,19H,9,17H2,(H2,16,18) |
InChI Key |
LXWNZCRPDAGUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC(=C2N)CC(=O)N)O |
Synonyms |
2-Amino-3-(hydroxyphenylmethyl)-benzeneacetamide; Nepafenac Impurity E; 2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl) Acetamide; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


